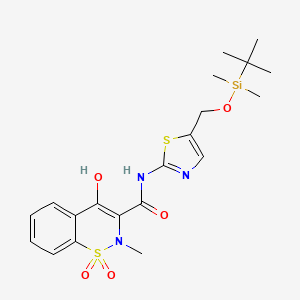
5'-tert-Butyldimethylsilyloxy Meloxicam
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- The compound contains a tert-butyldimethylsilyloxy group attached to the meloxicam molecule.
5’-tert-Butyldimethylsilyloxy Meloxicam: is a compound used in synthetic chemistry. It is a derivative of the nonsteroidal anti-inflammatory drug (NSAID) .
Métodos De Preparación
- The synthetic route for 5’-tert-Butyldimethylsilyloxy Meloxicam involves introducing the tert-butyldimethylsilyloxy group to meloxicam.
- Industrial production methods may vary, but typically involve chemical reactions that selectively modify meloxicam to incorporate the silyloxy group.
Análisis De Reacciones Químicas
- Common reagents include silylating agents for introducing the silyloxy group and various reagents for functional group transformations.
5’-tert-Butyldimethylsilyloxy Meloxicam: can undergo various reactions, including:
Aplicaciones Científicas De Investigación
- In chemistry: Used as an intermediate in organic synthesis.
- In biology: May serve as a probe or tool for studying drug metabolism or interactions.
- In medicine: Its potential therapeutic effects are likely related to its parent compound, meloxicam, which is an NSAID with anti-inflammatory properties.
- In industry: May find applications in pharmaceutical manufacturing or related fields.
Mecanismo De Acción
- The mechanism of action of meloxicam involves inhibition of cyclooxygenase (COX) enzymes, specifically COX-2. This leads to reduced production of prostaglandins, which are involved in inflammation and pain.
- As a derivative, 5’-tert-Butyldimethylsilyloxy Meloxicam likely shares similar mechanisms related to COX inhibition.
Comparación Con Compuestos Similares
- While I couldn’t find direct information on similar compounds, it’s essential to note that derivatives like this one often serve as intermediates or modified versions of existing drugs or molecules.
Propiedades
IUPAC Name |
N-[5-[[tert-butyl(dimethyl)silyl]oxymethyl]-1,3-thiazol-2-yl]-4-hydroxy-2-methyl-1,1-dioxo-1λ6,2-benzothiazine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O5S2Si/c1-20(2,3)31(5,6)28-12-13-11-21-19(29-13)22-18(25)16-17(24)14-9-7-8-10-15(14)30(26,27)23(16)4/h7-11,24H,12H2,1-6H3,(H,21,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPGUGUUSGGZPDZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=CN=C(S1)NC(=O)C2=C(C3=CC=CC=C3S(=O)(=O)N2C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O5S2Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60747267 |
Source


|
| Record name | N-[5-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-1,3-thiazol-2-yl]-4-hydroxy-2-methyl-1,1-dioxo-1,2-dihydro-1lambda~6~,2-benzothiazine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60747267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
481.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1076199-65-9 |
Source


|
| Record name | N-[5-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-1,3-thiazol-2-yl]-4-hydroxy-2-methyl-1,1-dioxo-1,2-dihydro-1lambda~6~,2-benzothiazine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60747267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
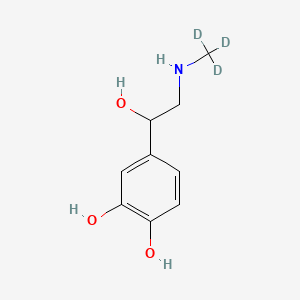

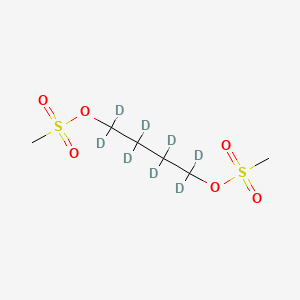
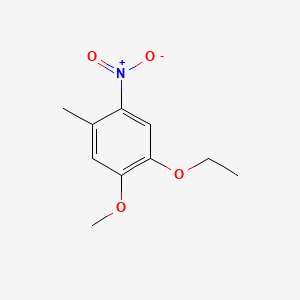
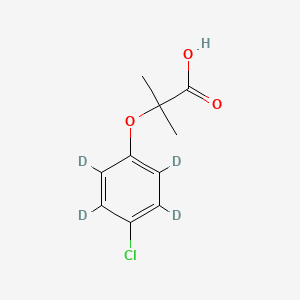
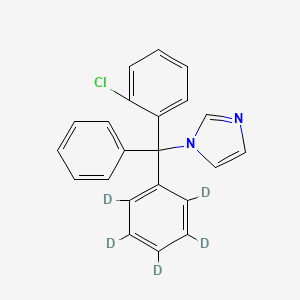
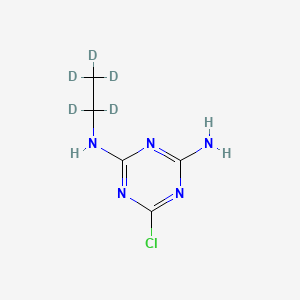
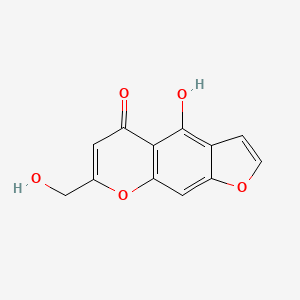


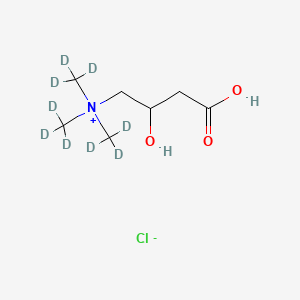
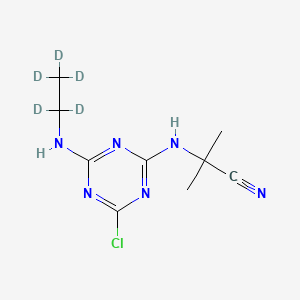

![2,3-Dichloro-1H-tetrapheno[4,3-b]oxocin-1-one](/img/structure/B562988.png)
